molecular formula C4H9NO2S B031012 D-Homocysteine CAS No. 6027-14-1

D-Homocysteine

Cat. No. B031012
CAS RN: 6027-14-1
M. Wt: 135.19 g/mol
InChI Key: FFFHZYDWPBMWHY-GSVOUGTGSA-N
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Description

D-Homocysteine is a sulfur-containing amino acid derived from the essential amino acid methionine through a demethylation process. It is not incorporated into proteins but plays critical roles in methionine and folate metabolism, acting as a key intermediate in the synthesis and recycling of methionine and cysteine. D-Homocysteine's metabolism involves two main pathways: remethylation to methionine, which requires folate and vitamin B12, and transsulfuration to cystathionine, which requires pyridoxal-5'-phosphate (vitamin B6) (Pooja R Mandaviya, L. Stolk, S. Heil, 2014).

Synthesis Analysis

The synthesis of D-Homocysteine from methionine is a critical step in homocysteine metabolism. This process is facilitated by the enzyme methionine adenosyltransferase, which converts methionine to S-adenosylmethionine (SAM), a major methyl donor in numerous methylation reactions, including DNA and protein methylation. Upon donating a methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine and adenosine. This conversion represents a critical control point in cellular methylation status and sulfur amino acid metabolism (Brian Fowler1, 2005).

Molecular Structure Analysis

The molecular structure of D-Homocysteine is characterized by a thiol group (-SH) attached to a homocysteine molecule. This thiol group is reactive and can undergo oxidation to form disulfide bonds with other thiol-containing molecules, such as cysteine. The sulfur atom in the thiol group plays a crucial role in the biochemical functions and reactivity of homocysteine, including its ability to participate in redox reactions and to form disulfide bonds, which are important for protein structure and function (C. Zou, R. Banerjee, 2005).

Chemical Reactions and Properties

Homocysteine participates in various chemical reactions, including remethylation to methionine and transsulfuration to cystathionine. These reactions are crucial for maintaining homocysteine levels within a narrow physiological range. Elevated levels of homocysteine, or hyperhomocysteinemia, can result from genetic defects in these metabolic pathways, nutritional deficiencies in cofactors like folate, vitamin B12, and vitamin B6, or lifestyle factors. Hyperhomocysteinemia is associated with increased risk of cardiovascular and neurodegenerative diseases (B. A. Bowman et al., 1999).

Physical Properties Analysis

The physical properties of D-Homocysteine, including its solubility, melting point, and optical activity, are influenced by its molecular structure. As an amino acid with a free thiol group, homocysteine exhibits specific chemical behavior, such as forming disulfide bonds under oxidative conditions. These properties are crucial for its biological functions and interactions within the body.

Chemical Properties Analysis

D-Homocysteine's chemical properties are defined by its reactivity, particularly the thiol group's tendency to undergo oxidation, forming disulfide bridges with itself (homocystine) or with other thiol-containing molecules. This reactivity plays a significant role in cellular redox states and the formation of protein disulfide bonds, which are critical for protein structure and function. Moreover, the imbalance in homocysteine levels can lead to pathological states, emphasizing the importance of its metabolic regulation (K. Hajjar, 2001).

Scientific Research Applications

  • Biochemistry and Molecular Biology

    • Homocysteine is recognized as an important molecule in a wide variety of cellular functions . It’s involved in the metabolism of the proteinogenic amino acids cysteine and methionine .
    • Homocysteine levels can be altered in different ways, including enzyme disorder cofactor deficiency; excessive methionine intake; specific diseases, such as chronic renal failure, hypothyroidism, and anemia; and intake of specific drugs .
    • Homocysteine induces toxic effects due to the inhibition of Na ±,K ±ATPase, lowering levels of gasotransmitters (NO, CO, H 2 S), the overstimulation of n-methyl-D-aspartate (NMDA) receptors, inducing inflammation and oxidative stress, and mitochondrial dysfunction in cardiac tissue .
  • Nutritional Epidemiology

    • Homocysteine links sulfur, methionine, and one-carbon metabolism . It’s closely related to folate and vitamin B12 metabolism .
    • Over 28,000 research papers have described its relevance to several inborn errors of metabolism, B vitamin status, and diseases as diverse as cardio- and cerebrovascular disease, dementia, renal disease, thyroid disease, and pregnancy complications .
  • Treatment-Resistant Hypertension

    • Homocysteine is an intermediate compound in the vitamin regulated One Carbon Methylation pathway which affects glutathione, methionine, and nitric oxide metabolism .
    • Elevated homocysteine, triggered by genetic mutations or insufficient body stores of active vitamins B6, B12, folate, riboflavin, indicates oxidative stress and is associated with impaired nitric oxide synthesis causing small vessel vasoconstriction in the central nervous system .
    • High homocysteine is also a risk factor for hypertension . As early as 2002, papers recommending the reduction of plasma homocysteine levels as an approach to managing treatment-resistant hypertension appeared in the literature .
  • Neurological Research

    • Homocysteine is suggested to be involved in protein synthesis in the early evolution of life on Earth .
    • The increased levels of plasma homocysteine, called hyperhomocysteinemia (hHcy), are associated with different pathological conditions, such as endothelial dysfunctions, myocardial infarction, ischemic injury, age-dependent diseases (i.e., dementia), inflammation or migraine .
    • Homocysteine induces toxic effects due to the inhibition of Na ±,K ±ATPase, lowering levels of gasotransmitters (NO, CO, H 2 S), the overstimulation of n-methyl-D-aspartate (NMDA) receptors, inducing inflammation and oxidative stress, and mitochondrial dysfunction in cardiac tissue .
  • Cognitive Impairment

    • Newer studies of managing homocysteine with high-dose vitamin supplementation also demonstrate benefits for brain preservation, cognition, and macular degeneration .

Safety And Hazards

The safety data sheet for DL-Homocysteine suggests avoiding dust formation and breathing vapours, mist, or gas . In case of skin contact, it is recommended to wash off with soap and plenty of water . If swallowed, rinse mouth with water .

Future Directions

Homocysteine metabolism is crucial for regulating methionine availability, protein homeostasis, and DNA-methylation presenting, therefore, key pathways in post-genomic and epigenetic regulation mechanisms . Consequently, impaired Homocysteine metabolism leading to elevated concentrations of Homocysteine in the blood plasma (hyperhomocysteinemia) is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, systemic inflammation and increased risks of eye disorders, coronary artery diseases, atherosclerosis, myocardial infarction, ischemic stroke, thrombotic events, cancer development and progression, osteoporosis, neurodegenerative disorders, pregnancy complications, delayed healing processes, and poor COVID-19 outcomes, among others . This suggests that future research directions could focus on these areas .

properties

IUPAC Name

(2R)-2-amino-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHZYDWPBMWHY-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209020
Record name D-Homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Homocysteine

CAS RN

6027-14-1
Record name D-Homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6027-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOCYSTEINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X729OQK9H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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